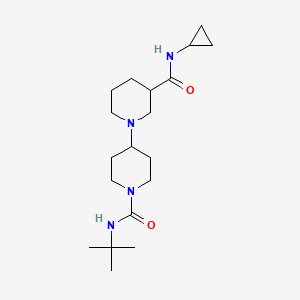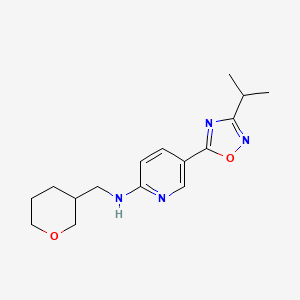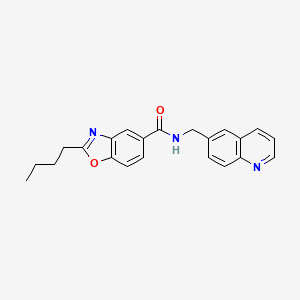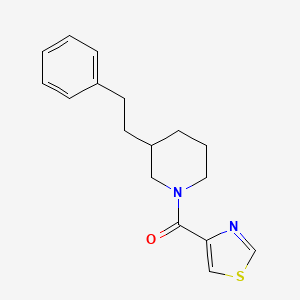![molecular formula C23H20N4O3 B6063779 N-(1-methyl-2-{[2-methyl-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)-2-furamide](/img/structure/B6063779.png)
N-(1-methyl-2-{[2-methyl-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyl-2-{[2-methyl-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)-2-furamide is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the activation of B cells, which play a critical role in the immune response. In
Scientific Research Applications
N-(1-methyl-2-{[2-methyl-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)-2-furamide has been extensively studied in preclinical models of B-cell malignancies, autoimmune diseases, and inflammatory disorders. This compound has shown potent anti-tumor activity in preclinical models of chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic option for autoimmune diseases and inflammatory disorders.
Mechanism of Action
N-(1-methyl-2-{[2-methyl-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)-2-furamide inhibits the activity of BTK, which is a key enzyme involved in the activation of B cells. BTK plays a critical role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. Inhibition of BTK by this compound leads to the inhibition of B-cell activation, proliferation, and survival, ultimately leading to the death of B cells.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic option for autoimmune diseases and inflammatory disorders. However, the biochemical and physiological effects of this compound in humans are still being studied.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-methyl-2-{[2-methyl-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)-2-furamide in lab experiments is its potency and specificity for BTK. This compound has been optimized to inhibit BTK activity with high potency and specificity, making it a valuable tool for studying the B-cell receptor signaling pathway. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects in preclinical models, and its toxicity in humans is still being studied.
Future Directions
There are several future directions for the study of N-(1-methyl-2-{[2-methyl-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)-2-furamide. One direction is the development of this compound as a therapeutic option for B-cell malignancies, autoimmune diseases, and inflammatory disorders. Another direction is the study of the biochemical and physiological effects of this compound in humans. In addition, there is potential for the development of new compounds that target BTK with higher potency and specificity than this compound. Finally, the study of the B-cell receptor signaling pathway and its role in the immune response will continue to be an important area of research in the future.
Synthesis Methods
The synthesis of N-(1-methyl-2-{[2-methyl-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)-2-furamide involves several steps. The starting material is 2-methyl-5-(2-quinoxalinyl)aniline, which is reacted with 2-bromo-1-methyl-2-oxoethyl furan to form the intermediate product. This intermediate is then reacted with 2-amino-5-methylphenylboronic acid to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
properties
IUPAC Name |
N-[1-(2-methyl-5-quinoxalin-2-ylanilino)-1-oxopropan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-14-9-10-16(20-13-24-17-6-3-4-7-18(17)26-20)12-19(14)27-22(28)15(2)25-23(29)21-8-5-11-30-21/h3-13,15H,1-2H3,(H,25,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWUYJUAXBFPSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C(C)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-furylmethyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6063725.png)
![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6063740.png)
![1-(2-fluorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine hydrochloride](/img/structure/B6063744.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(6-methyl-2-pyridinyl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6063750.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-7-(3-methoxypropyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6063755.png)

![2-[1-(2,2-dimethylpropyl)-4-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6063784.png)
![4-(3-ethoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6063793.png)


![6-[chloro(difluoro)methyl]-4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-2(1H)-pyrimidinone](/img/structure/B6063810.png)